molecular formula C14H19BrClNO2 B4882072 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine

Cat. No. B4882072
M. Wt: 348.66 g/mol
InChI Key: CEJQMXHFGHXCOJ-UHFFFAOYSA-N
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Description

1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine, also known as BCEP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BCEP is a pyrrolidine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine interacts with the lipid bilayer of the cell membrane, causing membrane depolarization and ultimately leading to cell death. The exact mechanism of action of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to have low cytotoxicity in mammalian cells, indicating that it may have minimal side effects in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine.

Advantages and Limitations for Lab Experiments

1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to have low toxicity in vitro, making it a safe compound to work with. However, 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has some limitations for use in lab experiments. Its mechanism of action is still under investigation, and further studies are needed to fully understand its mode of action. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine also has limited solubility in water, which may hinder its use in certain experiments.

Future Directions

There are several future directions for research on 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has potential applications in various fields, including medicinal chemistry, drug discovery, and material science, and further studies are needed to explore these applications. Additionally, modifications to the structure of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine may lead to the development of more potent and selective compounds. Overall, 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine is a promising compound for further research and development.

Synthesis Methods

The synthesis of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine involves the reaction of 2-(2-bromo-4-chlorophenoxy)ethanol with pyrrolidine in the presence of a base. The reaction results in the formation of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine, which can be purified using various techniques such as column chromatography. The purity and yield of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine can be optimized by modifying the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to exhibit antibacterial activity against various strains of bacteria, making it a potential lead compound for the development of new antibiotics. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation.

properties

IUPAC Name

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO2/c15-13-11-12(16)3-4-14(13)19-10-9-18-8-7-17-5-1-2-6-17/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJQMXHFGHXCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7018523

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